S-(+)-O-Desmethyl-Venlafaxine d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(+)-O-Desmethyl-Venlafaxine d6 is a deuterated form of O-Desmethyl-Venlafaxine, which is an active metabolite of the antidepressant drug Venlafaxine. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of Venlafaxine and its metabolites. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems due to its distinct mass.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-O-Desmethyl-Venlafaxine d6 typically involves the deuteration of O-Desmethyl-Venlafaxine. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated methanol (CD3OD)
Temperature: Room temperature to slightly elevated temperatures
Pressure: Hydrogenation under deuterium gas at atmospheric pressure or slightly higher
Industrial Production Methods: In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
- Large-scale hydrogenation reactors
- Continuous flow systems to ensure consistent deuterium incorporation
- Purification steps such as crystallization or chromatography to isolate the deuterated product
化学反応の分析
Types of Reactions: S-(+)-O-Desmethyl-Venlafaxine d6 can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
- Reduction: Reduction reactions can convert it back to its parent compound, Venlafaxine.
- Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
- Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
- Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.
- Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).
Major Products:
- Oxidation: N-oxide derivatives
- Reduction: Venlafaxine
- Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
S-(+)-O-Desmethyl-Venlafaxine d6 is widely used in scientific research, particularly in:
- Pharmacokinetic studies: To trace the metabolism and distribution of Venlafaxine in biological systems.
- Pharmacodynamic studies: To understand the interaction of Venlafaxine and its metabolites with biological targets.
- Drug development: As a reference standard in the development of new antidepressants.
- Analytical chemistry: In mass spectrometry to differentiate between deuterated and non-deuterated compounds.
作用機序
The mechanism of action of S-(+)-O-Desmethyl-Venlafaxine d6 is similar to that of Venlafaxine. It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). The compound inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression by enhancing neurotransmission.
類似化合物との比較
- O-Desmethyl-Venlafaxine: The non-deuterated form of the compound.
- Venlafaxine: The parent compound from which O-Desmethyl-Venlafaxine is derived.
- Desvenlafaxine: Another active metabolite of Venlafaxine.
Uniqueness: S-(+)-O-Desmethyl-Venlafaxine d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracing in pharmacokinetic studies. This deuterated form also helps in reducing metabolic degradation, leading to more accurate and reliable data in scientific research.
生物活性
S-(+)-O-Desmethyl-Venlafaxine d6 is a deuterated form of O-desmethylvenlafaxine (ODV), an active metabolite of the antidepressant venlafaxine. This compound is primarily recognized for its role in the pharmacological effects of venlafaxine, which is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). Understanding its biological activity involves examining its pharmacokinetics, pharmacodynamics, and the implications of its metabolic pathways.
Pharmacokinetics
The pharmacokinetics of this compound reflects its absorption, distribution, metabolism, and excretion (ADME) characteristics:
- Absorption : ODV has an absolute bioavailability of approximately 12.6% for regular-release formulations and 45% for extended-release formulations of venlafaxine . The mean absorption time for ODV is around 2.2 hours .
- Distribution : The volume of distribution (Vd) for ODV is about 5.7 L/kg . It is minimally bound to plasma proteins, with binding rates of 30% at therapeutic concentrations .
- Metabolism : ODV is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19 . Genetic polymorphisms in these enzymes can significantly affect the metabolic ratios of venlafaxine and its metabolites, influencing therapeutic outcomes and side effects .
- Excretion : The elimination half-life of ODV ranges from 10 to 19 hours . Renal clearance plays a significant role in the elimination process, with creatinine clearance being a notable factor affecting drug levels in patients .
Pharmacodynamics
This compound exhibits significant biological activity related to neurotransmitter modulation:
- Reuptake Inhibition : Both venlafaxine and ODV are potent inhibitors of serotonin and norepinephrine reuptake. The S-enantiomer demonstrates a higher selectivity for serotonin reuptake inhibition compared to norepinephrine . This dual action contributes to their antidepressant efficacy.
- Dopamine Activity : While primarily acting on serotonin and norepinephrine, both compounds also exhibit weak inhibition of dopamine reuptake, which may contribute to their overall antidepressant effects .
Case Studies and Research Findings
Several studies have investigated the biological activities and clinical implications of this compound:
- Breastfeeding Study : A study characterized the milk-to-plasma (M/P) ratio for venlafaxine and ODV in breastfeeding women. It found that both compounds were present in breast milk, raising considerations for infant exposure during maternal treatment with venlafaxine .
- Genetic Influence on Metabolism : Research highlighted how genetic variations in CYP2D6 and CYP2C19 significantly influence the metabolic ratios of venlafaxine and its metabolites. This has implications for personalized medicine approaches in treating depression with venlafaxine-based therapies .
- Pharmacokinetic Modeling : Population pharmacokinetic modeling has been employed to better understand the dynamics of ODV in various populations, emphasizing factors such as body weight, sex, and renal function on drug clearance rates .
Summary Table of Biological Activity
Property | Value/Description |
---|---|
Molecular Formula | C16H19D6NO2 |
Molecular Weight | 269.41 g/mol |
Bioavailability | 12.6% (regular), 45% (extended-release) |
Volume of Distribution | 5.7 L/kg |
Elimination Half-Life | 10-19 hours |
Protein Binding | ~30% |
Reuptake Inhibition | Serotonin > Norepinephrine |
Genetic Influences | CYP2D6 and CYP2C19 polymorphisms affect metabolism |
特性
CAS番号 |
1062609-99-7 |
---|---|
分子式 |
C16H19D6NO2 |
分子量 |
269.37 |
純度 |
0.95 |
関連するCAS |
142761-12-4 (unlabelled) |
タグ |
Venlafaxine Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。